potassium (2-cyclohexylethyl)trifluoroboranuide

Catalog No.
S6493757
CAS No.
2200276-32-8
M.F
C8H15BF3K
M. Wt
218.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
potassium (2-cyclohexylethyl)trifluoroboranuide

CAS Number

2200276-32-8

Product Name

potassium (2-cyclohexylethyl)trifluoroboranuide

IUPAC Name

potassium;2-cyclohexylethyl(trifluoro)boranuide

Molecular Formula

C8H15BF3K

Molecular Weight

218.11 g/mol

InChI

InChI=1S/C8H15BF3.K/c10-9(11,12)7-6-8-4-2-1-3-5-8;/h8H,1-7H2;/q-1;+1

InChI Key

BQSGIPZYTUJXCD-UHFFFAOYSA-N

Canonical SMILES

[B-](CCC1CCCCC1)(F)(F)F.[K+]

Potassium (2-cyclohexylethyl)trifluoroboranuide is a specialized organoboron compound characterized by the presence of a trifluoroborane functional group attached to a cyclohexylethyl moiety. This compound is part of a broader class of potassium trifluoroborates, which are known for their stability and utility in various

, particularly:

  • Suzuki-Miyaura Coupling: This compound acts as a coupling partner in the formation of carbon-carbon bonds, facilitating the synthesis of biaryl compounds.
  • Nucleophilic Substitution Reactions: The trifluoroborate group can undergo nucleophilic attack, allowing for the introduction of various nucleophiles.
  • Cross-Coupling Reactions: It is utilized in cross-coupling reactions with various electrophiles, including halides and pseudohalides, to generate complex organic structures.

These reactions benefit from the moisture and air stability of potassium trifluoroborates, making them advantageous over traditional boronic acids and esters .

  • Anticancer Agents: Some organoboron compounds exhibit properties that may inhibit tumor growth and proliferation.
  • Antimicrobial Activity: Certain derivatives have been explored for their ability to combat bacterial infections.

Further research is necessary to elucidate the specific biological effects of potassium (2-cyclohexylethyl)trifluoroboranuide.

The synthesis of potassium (2-cyclohexylethyl)trifluoroboranuide typically involves:

  • Formation of Trifluoroboric Acid: Trifluoroboric acid is generated from boron trifluoride and water.
  • Reaction with Cyclohexylethyne: The cyclohexylethyne is reacted with the trifluoroboric acid to form the desired organoboron compound.
  • Neutralization with Potassium Hydroxide: The resulting boronic acid is then neutralized with potassium hydroxide to yield potassium (2-cyclohexylethyl)trifluoroboranuide.

This method capitalizes on the stability and reactivity of trifluoroboric acid in forming organoboron compounds .

Potassium (2-cyclohexylethyl)trifluoroboranuide has several applications, including:

  • Organic Synthesis: It serves as a versatile reagent in organic synthesis for constructing complex molecules through cross-coupling reactions.
  • Material Science: Potential applications in developing new materials, such as polymers or nanocomposites.
  • Pharmaceutical Development: Investigated for its potential role in drug discovery and development due to its reactivity and stability.

Interaction studies involving potassium (2-cyclohexylethyl)trifluoroboranuide focus on its behavior in various chemical environments. These studies typically assess:

  • Reactivity with Electrophiles: Understanding how this compound interacts with different electrophiles can provide insights into its utility in synthetic chemistry.
  • Stability Under Different Conditions: Evaluating its stability under moisture and air exposure helps determine its practical applications in laboratory settings.

Such studies are crucial for optimizing reaction conditions and enhancing yield during synthetic processes.

Potassium (2-cyclohexylethyl)trifluoroboranuide shares similarities with other organoboron compounds. Here are some comparable compounds:

Compound NameStructure CharacteristicsUnique Features
Potassium TrifluoroacetateContains a trifluoroacetate groupUseful as a reagent in organic synthesis
Potassium (2-cyclopropylethenyl)trifluoroboranuideSimilar cyclopropyl structureNotable for its unique reactivity patterns
Potassium PhenyltrifluoroborateContains a phenyl groupCommonly used in Suzuki coupling reactions

Uniqueness

Potassium (2-cyclohexylethyl)trifluoroboranuide is distinguished by its cyclohexylethyl substituent, which may impart unique steric and electronic properties compared to other organoboron reagents. This could influence its reactivity profile and selectivity in cross-coupling reactions.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

4

Exact Mass

218.0855966 g/mol

Monoisotopic Mass

218.0855966 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-25-2023

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